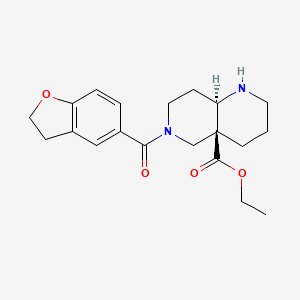![molecular formula C23H25N3O2 B5338639 2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5338639.png)
2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways, including the inhibition of protein kinases and the activation of apoptosis pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique chemical structure, which allows for the modulation of various cellular pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is to further investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use as a chemotherapeutic agent for various types of cancer. Additionally, further research can be conducted to optimize the synthesis method and improve the solubility of the compound in aqueous solutions.
Conclusion:
In conclusion, this compound is a unique chemical compound that has shown promising results in scientific research for its potential applications in medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-bacterial activities make it a promising candidate for further research as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method for future applications.
合成法
The synthesis of 2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-aminobenzoxazole, 3-methylbenzyl bromide, and spirocyclic lactam. The reaction takes place in the presence of a base and a solvent, such as N,N-dimethylformamide (DMF). The yield of the synthesis method is reported to be around 60%.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-6-4-7-18(14-17)15-25-12-5-10-23(21(25)27)11-13-26(16-23)22-24-19-8-2-3-9-20(19)28-22/h2-4,6-9,14H,5,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCZUAIFPVDDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)


![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)
amine dihydrochloride](/img/structure/B5338588.png)
![3-(diphenylmethyl)-5-L-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338593.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338600.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5338608.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5338610.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5338618.png)
![N-(4-ethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5338625.png)
![N,1-dimethyl-6-propyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338657.png)
